Product packaging for 3-Chloro-6-methoxypyrazin-2-amine(Cat. No.:CAS No. 13484-56-5)

3-Chloro-6-methoxypyrazin-2-amine

Cat. No.: B1589328
CAS No.: 13484-56-5
M. Wt: 159.57 g/mol
InChI Key: NXASRWBWVZXWCY-UHFFFAOYSA-N
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Description

Historical Context and Initial Discovery in Chemical Synthesis

Detailed information regarding the specific initial discovery and first reported synthesis of 3-Chloro-6-methoxypyrazin-2-amine is not extensively documented in widely available scientific literature, a common characteristic for many specialized research chemicals. However, its synthesis falls under the broad and well-established field of heterocyclic chemistry. The general preparation of substituted aminopyrazines often involves multi-step sequences.

These synthetic routes typically begin with simpler, more readily available precursors. The construction of the pyrazine (B50134) ring or the introduction of the required functional groups (amino, chloro, and methoxy) is achieved through a series of established chemical reactions. For instance, methods for creating similar aminopyrazole structures often involve the condensation of a hydrazine (B178648) with a β-ketonitrile, a process that first forms a hydrazone which then cyclizes. chim.it Analogous principles can be applied to pyrazine synthesis. Another general pathway involves the reaction of α,β-unsaturated nitriles with hydrazines. chim.it The functionalization of a pre-existing pyrazine ring is also a common strategy, such as through the nitration of a substituted pyrazine followed by reduction to an amine, and subsequent halogenation or methoxylation steps.

Significance within Heterocyclic Chemistry

The significance of this compound stems from the strategic placement of its three functional groups, which allows for selective, stepwise modifications. This makes it a valuable intermediate for constructing complex molecular architectures.

The chloro group at position 3 is arguably its most important feature for synthetic diversification. The carbon-chlorine bond on a pyrazine ring is susceptible to nucleophilic substitution and, more significantly, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. rsc.org Palladium-catalyzed reactions are particularly prominent in pyrazine chemistry. rsc.org Reactions such as the Suzuki-Miyaura coupling (reacting with boronic acids) rsc.orgresearchgate.net, Sonogashira coupling (reacting with terminal alkynes) rsc.org, and Buchwald-Hartwig amination (forming carbon-nitrogen bonds) rsc.org are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. Chloropyrazines have proven to be excellent substrates for these types of transformations, enabling the attachment of a wide variety of other molecular fragments. rsc.orgclockss.org

The amino group at position 2 is a versatile functional group in its own right. It can act as a nucleophile, undergo acylation or alkylation, or be converted into other functionalities. Furthermore, its presence influences the electronic properties of the pyrazine ring, affecting the reactivity of the other positions.

The methoxy (B1213986) group at position 6 is generally less reactive but plays a crucial role in modulating the electronic nature of the heterocyclic ring. As an electron-donating group, it can influence the regioselectivity of subsequent reactions on the ring. The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing nature of the ring nitrogens and the chloro-substituent creates a unique electronic environment that can be exploited in targeted synthesis.

Current Research Landscape and Emerging Applications

While specific, published research focusing directly on the applications of this compound is limited, its value can be inferred from the broad interest in its core structural motifs for developing new functional molecules. Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry and materials science.

In drug discovery, the ability to rapidly generate libraries of diverse compounds is essential for screening against biological targets. Building blocks like this compound are ideal starting points for such endeavors. The chloro-substituent allows for the introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling reactions, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov For example, substituted 4-aminopyrazolo[3,4-d]pyrimidines, which share structural similarities, have been synthesized and evaluated for their growth inhibitory activities against cancer cells. nih.gov This highlights the general strategy of using such heterocyclic cores to develop potential therapeutic agents.

The pyrazine ring itself is a component of many biologically active compounds. By using this compound as a scaffold, chemists can design and synthesize novel molecules for screening in areas such as oncology, infectious diseases, and neurology. The potential exists to create compounds that could act as kinase inhibitors, receptor antagonists, or enzyme inhibitors, though this remains a prospective application based on its chemical nature rather than a documented outcome.

Data Tables

Physicochemical Properties of this compound

Property Value Source
CAS Number 13484-56-5 aaronchem.comambeed.com
Molecular Formula C₅H₆ClN₃O ambeed.com
Molecular Weight 159.57 g/mol ambeed.com
SMILES Code NC1=NC(OC)=CN=C1Cl ambeed.com
InChI Key NXASRWBWVZXWCY-UHFFFAOYSA-N ambeed.com
Topological Polar Surface Area (TPSA) 61.03 Ų ambeed.com
Consensus Log Po/w 0.72 ambeed.com

| Water Solubility (ESOL) | Log S = -1.65 (3.59 mg/ml) | ambeed.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3O B1589328 3-Chloro-6-methoxypyrazin-2-amine CAS No. 13484-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASRWBWVZXWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470790
Record name 3-Chloro-6-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-56-5
Record name 3-Chloro-6-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 6 Methoxypyrazin 2 Amine

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of 3-Chloro-6-methoxypyrazin-2-amine typically involves a multi-step sequence that begins with the formation of a pyrazine (B50134) core, followed by the sequential introduction of the required functional groups: an amine, a chlorine atom, and a methoxy (B1213986) group. The specific order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents on the aromatic pyrazine ring.

Pyrazine Ring Formation Strategies

The construction of the pyrazine ring is the foundational step in the synthesis. One of the most common methods for forming substituted pyrazine rings is the condensation of an α-dicarbonyl compound with a 1,2-diamine. For the target molecule, a plausible approach would involve the condensation of glyoxal (B1671930) with a suitably substituted 1,2-diaminoethane derivative.

Alternatively, a widely utilized biomimetic route involves the self-condensation of α-amino carbonyl compounds, which can be derived from readily available amino acids. rsc.org In this pathway, two molecules of an α-amino aldehyde or α-amino ketone dimerize to form a dihydropyrazine, which then oxidizes to the aromatic pyrazine. rsc.orgsemanticscholar.org The choice of the starting amino acid directly determines the substitution pattern at the 2- and 5-positions of the resulting pyrazine. rsc.org

A hypothetical pathway to a precursor for the target molecule could start from glycine (B1666218) or a related amino acid to form a 2-aminopyrazine-2-one intermediate, which can then be further functionalized.

Introduction of Chloro and Methoxy Substituents

The introduction of the chloro and methoxy groups onto the pyrazine ring is typically achieved through nucleophilic substitution or electrophilic halogenation, depending on the chosen synthetic intermediate.

A common strategy begins with a di-substituted pyrazine, such as 2,6-dichloropyrazine (B21018). The chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr). One chlorine atom can be selectively replaced by a methoxy group using sodium methoxide (B1231860) in methanol. google.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor monosubstitution.

Another approach involves starting with a dihydroxypyrazine or pyrazinone precursor. The hydroxyl groups can be converted to chloro groups using standard chlorinating agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). Following the formation of a dichloropyrazine, selective methoxylation can be performed as described.

The table below summarizes representative conditions for these transformations, drawn from analogous reactions in heterocyclic chemistry.

PrecursorReagentSolventTemperature (°C)ProductYield (%)Reference
2-Amino-3-nitro-6-chloropyridineSodium MethoxideMethanol25–302-Amino-6-methoxy-3-nitropyridineN/A google.com
2,6-DichloropyridineNitrating AgentSulfuric AcidN/A2,6-Dichloro-3-nitropyridine75.38 google.com
2-ChloropyrazineLDATHFN/A3,3'-Dichloro-2,2'-bipyrazine7 nii.ac.jp

This table is illustrative and based on analogous pyridine (B92270) and pyrazine systems.

Amination Reactions at the Pyrazine Core

The final amino group is typically introduced via nucleophilic aromatic substitution of a halogen atom on the pyrazine ring. Starting from an intermediate such as 2,3-dichloro-6-methoxypyrazine, a selective amination can be achieved. The greater electrophilicity of the C-2 position, influenced by the adjacent ring nitrogen, often allows for regioselective substitution.

The amination reaction can be carried out using ammonia (B1221849) or a protected amine source. A patent describing the synthesis of a related compound, (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine, demonstrates the feasibility of selective substitution at the 2-position. justia.com

An alternative strategy involves introducing the amine functionality early in the synthesis in the form of a nitro group. For instance, a nitropyrazine precursor can be synthesized and the chloro and methoxy groups can be introduced subsequently. The final step would then be the reduction of the nitro group to an amine using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. A patent for a pyridine analog follows this sequence: nitration, methoxylation of a chloro-substituent, and then reduction of the nitro group. google.com

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Research in this area focuses on applying green chemistry principles and employing advanced catalytic systems.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, represent a key strategy. This approach can significantly reduce solvent usage and waste generation.

For instance, a one-pot synthesis could potentially combine the formation of the pyrazine ring with its subsequent functionalization. The use of greener solvents, such as water or ethanol (B145695), instead of chlorinated hydrocarbons, is another important consideration. google.com Furthermore, employing solid-supported reagents or catalysts can simplify product purification, often requiring only filtration, thus minimizing the need for chromatographic separations. dur.ac.uk

Catalytic Transformations for Enhanced Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced selectivity and milder reaction conditions. For the synthesis of this compound, catalytic methods can be particularly beneficial for the C-N and C-O bond-forming steps.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of the C-N bond under relatively mild conditions. These reactions often exhibit high functional group tolerance and can be used to selectively aminate halo-substituted pyrazines. The use of specific phosphine (B1218219) ligands can be tailored to control the reactivity and selectivity of the catalytic system.

Copper-catalyzed reactions are also well-established for both amination and methoxylation of aryl halides. While these reactions may require higher temperatures than their palladium-catalyzed counterparts, they often offer a more cost-effective alternative. The table below presents examples of catalytic conditions used in the synthesis of related heterocyclic compounds.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Reference
Suzuki CouplingPd complexNoneK₂CO₃Ethanol30 google.com
AminationPd(OAc)₂PPh₃DBUDMF130 justia.com

This table illustrates catalytic systems used for functionalizing heterocyclic rings.

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry to the synthesis of heterocyclic compounds like this compound offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. mdpi.com While specific literature on the continuous flow synthesis of this compound is not extensively available, a feasible route can be conceptualized based on established flow chemistry principles and related pyrazine syntheses.

A potential continuous flow process could involve a multi-step sequence starting from readily available precursors. For instance, the synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow system, showcasing the viability of this technology for similar structures. rsc.orgnih.gov

A hypothetical flow synthesis of this compound could be envisioned as follows:

Formation of a Pyrazine Core: A continuous flow reactor could be employed for the initial condensation reaction to form the pyrazine ring. The self-condensation of an α-amino ketone, a classic method for pyrazine synthesis, can be adapted to a flow process. wikipedia.org

Introduction of Substituents: Subsequent steps would involve the introduction of the chloro, methoxy, and amino groups onto the pyrazine ring in a sequential manner using packed-bed reactors or other continuous processing equipment. For example, a flow-through chlorination followed by methoxylation and amination could be implemented. The synthesis of 2-chloro-6-methoxypyrazine (B1588585) in a batch process, a likely intermediate, involves the reaction of 2,6-dichloropyrazine with sodium methoxide. osti.gov This nucleophilic aromatic substitution could be translated to a flow system using a heated microreactor.

Amination in Flow: The final amination step could be achieved by reacting the chlorinated precursor with an ammonia source under elevated temperature and pressure within a continuous reactor, a technique that has been applied to the synthesis of other aminopyridines and related heterocycles.

The table below outlines a conceptual multi-step flow synthesis, highlighting key parameters that would need to be optimized for each stage.

StepReactionReactor TypePotential Parameters to Optimize
1Pyrazine Ring FormationMicroreactor or Packed-BedTemperature, Residence Time, Stoichiometry
2ChlorinationGas-Liquid Flow ReactorChlorine concentration, Temperature, Residence Time
3MethoxylationHeated MicroreactorTemperature, Residence Time, Base concentration
4AminationHigh-Pressure/High-Temperature ReactorAmmonia concentration, Temperature, Pressure, Residence Time

This table presents a conceptual flow synthesis pathway. The specific conditions and feasibility would require experimental validation.

The development of such a continuous process would offer precise control over reaction conditions, potentially leading to higher yields, improved purity, and a safer manufacturing process compared to traditional batch methods. rsc.org

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

Key Scale-Up Challenges and Strategies:

Reaction Energetics: Exothermic reactions, such as nitration or chlorination steps that might be involved in some synthetic routes, can pose significant safety risks on a large scale. Proper thermal management through the use of jacketed reactors, cooling coils, or continuous flow reactors with high surface-area-to-volume ratios is crucial.

Reagent Handling and Stoichiometry: The handling of hazardous reagents like chlorine gas or strong acids and bases requires specialized equipment and safety protocols in an industrial setting. Precise control of reagent stoichiometry is essential to maximize yield and minimize the formation of impurities.

Work-up and Purification: Isolation and purification of the final product on a large scale can be challenging. The choice of extraction solvents, crystallization conditions, and filtration equipment must be optimized for efficiency and to minimize solvent waste. The physical properties of intermediates, such as the low melting point and high vapor pressure of 2-chloro-6-methoxypyrazine, need to be managed during scale-up. osti.gov

Process Economics: The cost of raw materials, energy consumption, and waste disposal are critical factors in industrial synthesis. The development of a cost-effective route, potentially utilizing cheaper starting materials and minimizing the number of synthetic steps, is a primary goal.

Industrial Synthesis Approaches:

The industrial synthesis of related heterocyclic compounds often relies on robust and well-established chemical transformations. A common approach for the synthesis of aminopyrazines involves the following key steps:

Synthesis of the Pyrazine Ring: This is often achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.

Functional Group Interconversions: Halogenation, nitration, reduction, and nucleophilic substitution reactions are employed to introduce the desired substituents onto the pyrazine core. For example, the synthesis of a related compound, 2,3-diamino-6-methoxypyridine, involves the methoxylation of a chloropyridine derivative followed by reduction of a nitro group. google.com

A potential industrial-scale batch synthesis of this compound could involve the synthesis of 2,6-dichloropyrazine, followed by selective methoxylation to yield 2-chloro-6-methoxypyrazine, and subsequent amination. osti.gov The optimization of reaction conditions, including temperature, pressure, and catalyst selection, would be critical for achieving high yields and purity on an industrial scale.

The following table summarizes key considerations for the industrial scale-up of the synthesis of this compound.

ConsiderationStrategy
Safety Thorough hazard analysis, implementation of robust cooling systems, use of closed-system reactors for hazardous reagents.
Efficiency Optimization of reaction parameters, catalyst screening, and minimizing the number of synthetic steps.
Cost Selection of inexpensive and readily available starting materials, solvent recycling, and energy-efficient processes.
Environmental Impact Minimization of waste streams, use of greener solvents, and development of catalytic processes.
Product Quality Strict control of process parameters to ensure consistent product purity and minimize batch-to-batch variability.

The successful scale-up of the synthesis of this compound hinges on a multidisciplinary approach that combines chemical process development, chemical engineering principles, and rigorous safety and environmental assessments.

Chemical Reactivity and Transformations of 3 Chloro 6 Methoxypyrazin 2 Amine

Nucleophilic Aromatic Substitution Reactions at the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNA) is a prominent reaction pathway for this compound, facilitated by the electron-deficient nature of the pyrazine ring, which is further enhanced by the presence of the chloro and methoxy (B1213986) groups. libretexts.orgyoutube.com These reactions typically proceed via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org

The chloro group at the 3-position is the most reactive site for nucleophilic attack. Its electron-withdrawing nature, coupled with its ability to act as a good leaving group, makes it readily displaceable by a variety of nucleophiles. Studies have shown that the chloro group can be substituted by amines, alkoxides, and other nucleophiles. For instance, reactions with various amines lead to the formation of the corresponding 3-amino-6-methoxypyrazin-2-amine derivatives. The reaction conditions for these substitutions, such as temperature and the choice of solvent, can influence the reaction rate and yield. nih.gov

NucleophileProductReaction Conditions
Dimethylamine3-(Dimethylamino)-6-methoxypyrazin-2-amineVaries, often requires heating
Ammonia (B1221849)3,6-Diaminopyrazin-2-amineTypically requires elevated temperatures and pressures
Alcohols (in presence of a base)3-Alkoxy-6-methoxypyrazin-2-amineBasic conditions to form the alkoxide nucleophile

This table is generated based on general principles of nucleophilic aromatic substitution and may not represent specific, experimentally verified reactions for this exact compound.

The methoxy group at the 6-position is generally less reactive towards nucleophilic substitution compared to the chloro group. This is because the methoxide (B1231860) ion is a poorer leaving group than the chloride ion. However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, the methoxy group can also be displaced. The relative reactivity of the chloro and methoxy groups allows for selective functionalization of the pyrazine ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions on the pyrazine ring are generally difficult due to its electron-deficient character. The presence of two nitrogen atoms in the ring significantly reduces its nucleophilicity. The amino group, being an activating group, would direct incoming electrophiles to the ortho and para positions. However, the deactivating effect of the pyrazine nitrogens and the chloro and methoxy groups makes such reactions challenging. Friedel-Crafts reactions, for example, are typically not feasible on pyrazine rings unless they are strongly activated.

Oxidation and Reduction Chemistry

The pyrazine ring system can undergo both oxidation and reduction reactions. The presence of the amino and methoxy groups can influence the susceptibility of the ring to these transformations.

Oxidation: The pyrazine ring can be oxidized to form N-oxides. This reaction typically occurs at one of the ring nitrogen atoms. The choice of oxidizing agent and reaction conditions can determine the regioselectivity of the oxidation.

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation, for instance, can lead to the saturation of the ring, forming piperazine (B1678402) derivatives. The chloro group may also be susceptible to hydrogenolysis (cleavage by hydrogen) during catalytic reduction.

Transition Metal-Catalyzed Coupling Reactions

The chloro group at the 3-position of 3-chloro-6-methoxypyrazin-2-amine makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position. dntb.gov.ua

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with amines. This provides an alternative route to the synthesis of 3-amino-6-methoxypyrazin-2-amine derivatives.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group at the 3-position.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene.

These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures. rsc.orgnih.gov

Coupling ReactionReagentCatalyst SystemProduct Type
Suzuki-MiyauraAr-B(OH)2Pd catalyst, Base3-Aryl-6-methoxypyrazin-2-amine
Buchwald-HartwigR2NHPd catalyst, Ligand, Base3-(Dialkylamino)-6-methoxypyrazin-2-amine
SonogashiraR-C≡CHPd catalyst, Cu co-catalyst, Base3-Alkynyl-6-methoxypyrazin-2-amine
HeckAlkenePd catalyst, Base3-Alkenyl-6-methoxypyrazin-2-amine

This table illustrates the general scope of common cross-coupling reactions and the expected product types.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. researchgate.net For substrates like this compound, the chloro group serves as the electrophilic partner. While specific studies on this exact compound are not extensively documented, the reactivity of similar chloropyrazines and other chloro-N-heterocycles in Suzuki-Miyaura couplings is well-established. clockss.orguwindsor.ca

Generally, the reaction involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or [PdCl₂(dppf)], a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent like 1,4-dioxane, toluene (B28343), or a mixture of DME and water. mdpi.comnih.gov The reaction is tolerant of a wide range of functional groups, and the amino and methoxy groups on the pyrazine ring are expected to remain intact under typical Suzuki-Miyaura conditions. nih.gov The coupling of various aryl and heteroaryl boronic acids or their pinacol (B44631) esters can be achieved, leading to the synthesis of a diverse library of 3-aryl-6-methoxypyrazin-2-amines. mdpi.comresearchgate.net The efficiency of the coupling can be influenced by the electronic and steric properties of the boronic acid partner. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles This table presents generalized conditions based on reactions with similar substrates, as specific data for this compound is not readily available.

Catalyst Base Solvent Temperature (°C) Typical Yield Reference
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 80-100 Moderate to Good mdpi.com
PdCl₂(dppf) Na₂CO₃ DME/Water 80-90 Good to Excellent researchgate.net
Pd(OAc)₂/SPhos K₃PO₄ Toluene/Water 100 High chemrxiv.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of N-aryl and N-heteroaryl amines. The chloro-substituent of this compound can be replaced by a variety of primary and secondary amines under Buchwald-Hartwig conditions.

The reaction typically requires a palladium precatalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial and often depends on the nature of the amine coupling partner. nih.gov For example, bulky, electron-rich phosphine ligands like Xantphos, BrettPhos, or RuPhos have shown high efficacy in the amination of challenging heteroaryl chlorides. nih.gov Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. nih.govlibretexts.org The reaction can be performed in non-polar aprotic solvents like toluene or dioxane. nih.gov This methodology allows for the introduction of a wide array of amino functionalities at the 3-position of the pyrazine ring.

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides This table presents generalized conditions based on reactions with similar substrates, as specific data for this compound is not readily available.

Palladium Source Ligand Base Solvent Temperature Reference
Pd₂(dba)₃ Xantphos NaOtBu Toluene Reflux nih.gov
Pd(OAc)₂ BrettPhos LiHMDS Dioxane 80-110°C libretexts.org
[Pd(allyl)Cl]₂ XPhos Cs₂CO₃ Toluene 100°C nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl moiety at the 3-position of the this compound scaffold.

A typical Sonogashira reaction involves a palladium(0) catalyst, a copper(I) co-catalyst (such as CuI), and an amine base (like triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. organic-chemistry.orgresearchgate.net The reaction is generally carried out under mild, anhydrous, and anaerobic conditions. organic-chemistry.org However, newer protocols have been developed that are less sensitive to air and moisture. nih.gov The Sonogashira coupling has been successfully applied to various chloro-heterocycles, indicating its potential applicability to this compound for the synthesis of 3-alkynyl-6-methoxypyrazin-2-amines. chemrxiv.org

Table 3: Common Conditions for Sonogashira Coupling of Aryl Halides This table presents generalized conditions based on reactions with similar substrates, as specific data for this compound is not readily available.

Palladium Catalyst Copper Co-catalyst Base Solvent Temperature Reference
PdCl₂(PPh₃)₂ CuI Et₃N THF or DMF Room Temp to 60°C researchgate.netchemrxiv.org
Pd(PPh₃)₄ CuI i-Pr₂NH DMF Room Temp researchgate.net

Other Cross-Coupling Reactions

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other palladium-catalyzed cross-coupling reactions can potentially be applied to this compound. For instance, the Heck reaction could be used to introduce alkenyl groups, and Stille coupling could be employed with organostannanes as coupling partners. The choice of reaction depends on the desired substituent and the availability of the corresponding coupling partner. The reactivity of chloropyrazines in these transformations has been demonstrated, suggesting that this compound would be a viable substrate. clockss.org

Derivatization and Functionalization Strategies

The presence of the amino and methoxy groups on the pyrazine ring of this compound offers further opportunities for chemical modification, allowing for the synthesis of a wide range of derivatives.

Modifications of the Amino Group

The amino group at the 2-position of the pyrazine ring is nucleophilic and can undergo a variety of chemical transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a variety of functional groups and to modify the electronic properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules.

Alkylation: While direct N-alkylation can sometimes be challenging and may lead to mixtures of products, reductive amination of the amino group with aldehydes or ketones can provide a more controlled route to N-alkylated derivatives.

Derivatization for Analysis: The amino group can be derivatized to improve its chromatographic behavior and detection in analytical methods. For example, derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) is used for the analysis of amino compounds by LC-MS. nih.gov

Modifications of the Methoxy Group

The methoxy group at the 6-position is generally more stable than the chloro and amino groups. However, it can be modified under specific conditions.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). The resulting hydroxypyrazine exists in equilibrium with its pyrazinone tautomer.

Nucleophilic Aromatic Substitution (SNAr): While less reactive than the chloro-substituent, the methoxy group can potentially be displaced by strong nucleophiles, especially if the pyrazine ring is further activated. However, this would likely require more forcing conditions than the displacement of the chlorine atom. The synthesis of various 2-alkoxypyrazines is a subject of interest, particularly in the study of flavor and fragrance compounds. dur.ac.uk

Exploration of Chloro Group Replacement

The chlorine atom at the C-3 position of this compound is the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its replacement allows for the strategic construction of diverse molecular architectures. The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloro group, which can be achieved through several synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions:

One of the most powerful methods for replacing the chloro group on heteroaromatic systems is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are instrumental in this context.

Research on analogous heteroaryl chlorides has demonstrated the viability of these transformations. For instance, the Suzuki-Miyaura cross-coupling of 2-chloro-6-methoxypyridine (B123196) with various boronic acids proceeds efficiently in the presence of a palladium catalyst and a suitable base. researchgate.net This suggests that this compound would be an excellent substrate for similar couplings. The reaction involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. The choice of ligand for the palladium catalyst is often crucial for achieving high yields, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) being particularly effective for activating the C-Cl bond. chemrxiv.orgrsc.org

Below is a representative table of conditions for a Suzuki-Miyaura coupling reaction, based on findings for structurally similar heteroaryl chlorides. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1%)XPhos (3%)Cs₂CO₃Dioxane110High
33-Thienylboronic acidPdCl₂(dppf) (3%)-K₂CO₃DME90Moderate-High

This is an interactive table. Click on the headers to sort.

Nucleophilic Aromatic Substitution (SNAr):

The chloro group can also be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrazine ring is pre-disposed to this type of reaction, which does not always require a metal catalyst. researchgate.net Amines, alkoxides, and thiolates can serve as effective nucleophiles.

The reaction of heteroaryl chlorides, including those in the pyrazine series, with various amines to form N-arylated products is a well-established transformation. researchgate.net The reaction is often facilitated by a base and can sometimes be performed in environmentally benign solvents like water or ethanol (B145695). researchgate.net The rate of substitution is influenced by the strength of the nucleophile and the electronic properties of the pyrazine ring. The presence of the amino and methoxy groups on this compound will modulate the electrophilicity of the carbon atom bearing the chlorine, but substitution is generally expected to be favorable.

The table below outlines typical conditions for the amination of a chloro-heteroaromatic compound via an SNAr pathway.

Table 2: General Conditions for SNAr Amination

EntryNucleophileBaseSolventTemp (°C)Time (h)
1MorpholineK₂CO₃DMSO12012
2PiperidineCs₂CO₃Dioxane1008
3AnilineNaHTHF6524
4PyrrolidineKFWater10017

This is an interactive table. Click on the headers to sort.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 6 Methoxypyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 3-Chloro-6-methoxypyrazin-2-amine is anticipated to be relatively simple, reflecting the limited number of protons in the molecule. The pyrazine (B50134) ring contains a single proton, which would appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electronic effects of the substituents on the pyrazine ring. The electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, along with the electron-withdrawing chloro (-Cl) group, will collectively determine its precise resonance frequency. Typically, for pyrazine derivatives, the ring protons appear in the range of 8.0-8.5 ppm.

The methoxy group protons (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.2 ppm. The amino group protons (-NH₂) will also likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally expected in the region of 4.5-6.0 ppm.

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Pyrazine-H~8.0 - 8.5Singlet (s)
Methoxy (-OCH₃)~3.8 - 4.2Singlet (s)
Amino (-NH₂)~4.5 - 6.0Broad Singlet (br s)

13C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected for the pyrazine ring carbons, and one for the methoxy carbon. The chemical shifts of the ring carbons are significantly affected by the attached functional groups.

The carbon attached to the chlorine atom (C-Cl) is expected to be in the range of 140-150 ppm. The carbon bearing the amino group (C-NH₂) would likely resonate at a similar downfield region, around 145-155 ppm. The carbon attached to the methoxy group (C-OCH₃) is anticipated to be the most downfield, typically in the range of 155-165 ppm, due to the strong deshielding effect of the oxygen atom. The remaining pyrazine ring carbon, bonded to a hydrogen atom, is expected to appear at a more upfield position, around 120-130 ppm. The methoxy carbon itself will give a signal in the range of 50-60 ppm.

Carbon TypeExpected Chemical Shift (ppm)
C-Cl~140 - 150
C-NH₂~145 - 155
C-OCH₃ (ring)~155 - 165
C-H (ring)~120 - 130
-OCH₃~50 - 60

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or long-range coupled protons. This would confirm the isolated nature of the pyrazine ring proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum of the title compound would show a cross-peak connecting the pyrazine ring proton to its attached carbon, and another cross-peak between the methoxy protons and the methoxy carbon. This provides a direct link between the ¹H and ¹³C spectra, aiding in the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov The HMBC spectrum would be particularly informative for confirming the substitution pattern on the pyrazinering. For instance, the pyrazine ring proton would show correlations to the adjacent carbons (C-Cl and C-NH₂). The methoxy protons would show a correlation to the ring carbon to which the methoxy group is attached (C-OCH₃). The amino protons could also show correlations to the neighboring carbons, further solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nii.ac.jp For this compound (C₅H₆ClN₃O), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+), with the M+2 peak having an intensity of approximately one-third that of the M+ peak, which is characteristic for compounds containing one chlorine atom.

Fragmentation Pattern Analysis

The analysis of fragmentation patterns in the mass spectrum provides valuable information about the structure of a molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation for aromatic amines is the loss of a hydrogen radical from the molecular ion, leading to an [M-H]⁺ ion. Another likely fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion. The loss of the entire methoxy group as a radical (•OCH₃) or as formaldehyde (B43269) (CH₂O) are also plausible fragmentation routes. The cleavage of the chloro group as a radical (•Cl) would lead to an [M-35]⁺ ion. The pyrazine ring itself can undergo characteristic cleavages, such as the loss of HCN. The relative abundance of these fragment ions would provide further evidence for the proposed structure. Aliphatic amines often undergo cleavage at the α-carbon-carbon bond. nih.gov

Fragment IonPlausible Neutral Loss
[M-H]⁺•H
[M-15]⁺•CH₃
[M-31]⁺•OCH₃
[M-35]⁺•Cl
[M-27]⁺HCN

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: the pyrazine ring, the primary amine, the chloro group, and the methoxy group.

The primary amine (–NH₂) group is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine are likely to appear in the 1250-1350 cm⁻¹ range. The pyrazine ring itself will produce characteristic C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-H stretching of the aromatic ring is anticipated around 3000-3100 cm⁻¹.

The methoxy (–OCH₃) group will be identifiable by the C-H stretching of the methyl group, typically observed between 2850 and 2960 cm⁻¹, and the C-O (ether) stretching, which gives a strong absorption band in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

A hypothetical summary of the expected IR absorption bands for this compound is presented in the table below, based on data from analogous compounds like 2-aminopyrazine (B29847) and 3-amino-2-chloropyridine. nist.govnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Primary Amine (N-H)Bending1590 - 1650
Aromatic C-HStretching3000 - 3100
Pyrazine Ring (C=N, C=C)Stretching1400 - 1600
Methoxy (C-H)Stretching2850 - 2960
Methoxy (C-O)Stretching1000 - 1300
Chloro (C-Cl)Stretching600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to display absorption bands arising from π→π* and n→π* electronic transitions within the pyrazine ring.

The pyrazine core exhibits characteristic π→π* transitions, which are typically intense and occur at shorter wavelengths. The presence of substituents—amino, chloro, and methoxy groups—will influence the position and intensity of these absorption maxima (λmax). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π→π* transitions to longer wavelengths. The methoxy group, also an auxochrome, will contribute to this shift. The chloro group may have a smaller, often bathochromic, effect.

The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring, are expected to appear as less intense bands at longer wavelengths compared to the π→π* transitions. Based on data for 2-aminopyrazine and other substituted pyrazines, the expected UV-Vis absorption data for this compound is summarized below. nist.govnist.gov

Electronic TransitionExpected Wavelength Range (nm)Chromophore
π→π230 - 280Pyrazine Ring
π→π300 - 350Pyrazine Ring with Auxochromes
n→π*> 350Pyrazine Ring Nitrogen Atoms

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as those of other aminopyrazine derivatives, allows for predictions of its solid-state characteristics. researchgate.net The pyrazine ring is expected to be essentially planar. The amino and methoxy groups will also lie in or close to the plane of the pyrazine ring to maximize electronic conjugation.

A table of predicted crystallographic parameters, based on known structures of similar heterocyclic compounds, is provided below.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
C-N (amino) bond length~1.36 Å
C-Cl bond length~1.74 Å
C-O (methoxy) bond length~1.37 Å
N-H···N hydrogen bond distance~2.9 - 3.2 Å

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of this compound, particularly for separating it from starting materials, by-products, and isomeric impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) would be the most common approach for analyzing this compound. A C18 or C8 stationary phase would likely provide good separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The separation of isomeric aminopyrazines has been successfully achieved using such methods. sielc.comsielc.comwalshmedicalmedia.com The use of specialized columns, such as those designed for hydrogen bonding interactions, could also offer alternative selectivity for closely related compounds. sielc.com

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like substituted pyrazines. A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable. GC-MS allows for both the separation of components in a mixture and their identification based on their mass spectra and retention times. nih.govresearchgate.net The analysis of alkyl- and chloro-substituted pyrazines is well-documented, providing a strong basis for method development for this compound. nih.gov

The following table summarizes potential chromatographic conditions for the analysis of this compound.

TechniqueStationary PhaseMobile Phase/Carrier GasDetection
HPLCC18 or C8Acetonitrile/Water or Methanol/Water with bufferUV (at λmax) or MS
GC5% Phenyl-methylpolysiloxaneHelium or HydrogenFlame Ionization (FID) or Mass Spectrometry (MS)

Computational and Theoretical Studies on 3 Chloro 6 Methoxypyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For a compound like 3-chloro-6-methoxypyrazin-2-amine, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

Hartree-Fock (HF) and Density Functional Theory (DFT) are the primary methods used for these investigations. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for systems of this nature. researchgate.net Calculations would typically be performed with a basis set such as 6-311++G(d,p) to accurately describe the electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, in a study on 3-chloro-6-methoxypyridazine (B157567), a related compound, the HOMO and LUMO analysis was used to understand its electronic transitions and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool that can be employed to study charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding. For this compound, NBO analysis could elucidate the interactions between the amine and methoxy (B1213986) groups with the pyrazine (B50134) ring and the influence of the chlorine atom.

Table 1: Hypothetical Electronic Properties of this compound (based on similar compounds)

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: These values are illustrative and based on typical results for similar heterocyclic compounds.

Density Functional Theory (DFT) Applications for Conformational Analysis

The presence of the methoxy and amine groups in this compound allows for rotational isomerism. DFT calculations are highly effective in determining the most stable conformations of a molecule by calculating the potential energy surface as a function of dihedral angles.

For this compound, the key dihedral angles to consider would be around the C-O bond of the methoxy group and the C-N bond of the amine group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the global and local energy minima which correspond to the stable conformers.

Studies on similar molecules, such as substituted pyridines, have successfully used DFT to identify stable conformers and understand the energetic barriers between them. nih.gov This analysis is crucial as different conformers can exhibit different chemical and biological activities.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, this could be applied to understand its synthesis or its reactivity in various chemical transformations.

For example, in the synthesis of related pyrazine derivatives, computational modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, provides a visual representation of the charge distribution and can predict reactive sites. In a study on 3-chloro-6-methoxypyridazine, MEP analysis was used to identify the regions prone to electrophilic attack. nih.gov

Transition state theory combined with DFT calculations can be used to determine the activation energies of different reaction steps, providing a quantitative understanding of the reaction kinetics.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological target.

For this compound, MD simulations could be used to study its solvation in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. Furthermore, if this molecule were being investigated as a potential drug candidate, MD simulations could model its interaction with a protein's active site. These simulations can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding. Studies on other pyrazine derivatives have utilized MD simulations to understand their binding stability with target proteins.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds. For this compound, the following spectra can be computationally predicted:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, theoretical IR and Raman spectra can be generated. These can be compared with experimental spectra to aid in the assignment of vibrational modes. Studies on 3-chloro-6-methoxypyridazine and 2-chloro-6-methoxypyridine (B123196) have demonstrated excellent agreement between DFT-calculated and experimental vibrational spectra. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are highly useful for structural elucidation. The calculated chemical shifts for 3-chloro-6-methoxypyridazine showed good agreement with experimental data. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. This provides information about the electronic transitions within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹H NMR (δ, ppm)7.8 (s, 1H), 4.5 (s, 2H), 3.9 (s, 3H)7.7 (s, 1H), 4.6 (s, 2H), 3.8 (s, 3H)
¹³C NMR (δ, ppm)155, 148, 135, 120, 55154, 147, 136, 121, 54
IR (cm⁻¹)3450 (N-H str), 1620 (C=N str), 1250 (C-O str)3445 (N-H str), 1625 (C=N str), 1255 (C-O str)

Note: These values are for illustrative purposes and would require specific calculations and experimental validation.

In Silico Screening and Library Design (in context of scaffold)

The pyrazine scaffold is a common feature in many biologically active molecules and is considered a "privileged" scaffold in medicinal chemistry. In silico screening techniques can be used to explore the chemical space around the this compound scaffold to design libraries of related compounds with potentially improved biological activity.

Virtual screening can be performed by docking a library of pyrazine derivatives into the active site of a target protein. This allows for the rapid identification of potential hits that can then be synthesized and tested experimentally. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the structural features of pyrazine derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. For example, in silico studies on other pyrazine derivatives have been used to identify potential inhibitors for various kinases.

Medicinal Chemistry and Biological Relevance of 3 Chloro 6 Methoxypyrazin 2 Amine As a Core Scaffold

Pyrazine (B50134) Derivatives in Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a bioisostere of other aromatic rings like benzene, pyridine (B92270), and pyrimidine. This structural mimicry allows pyrazine-containing compounds to interact with biological targets in a similar fashion to their carbocyclic or other heterocyclic counterparts, while often conferring improved physicochemical properties such as solubility and metabolic stability. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets, including the hinge region of protein kinases. nih.gov

The versatility of the pyrazine scaffold is evidenced by its presence in a number of approved drugs and a plethora of investigational molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov This broad biological spectrum underscores the value of the pyrazine core as a starting point for drug discovery programs.

3-Chloro-6-methoxypyrazin-2-amine as a Privileged Scaffold for Bioactive Molecules

The compound this compound integrates several key features that make it a particularly attractive scaffold for medicinal chemists. The pyrazine ring itself provides a solid foundation for molecular recognition. The strategic placement of three distinct functional groups—a chloro group, a methoxy (B1213986) group, and an amino group—offers multiple points for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

This scaffold has been notably utilized in the development of kinase inhibitors. For instance, patent literature describes the use of structurally related chloro-substituted pyrazines in the synthesis of imidazopyrazine derivatives as potent tyrosine kinase inhibitors. google.com These inhibitors are designed to target the ATP-binding site of kinases, and the substituted pyrazine core plays a pivotal role in establishing the necessary interactions for potent inhibition. The general structure of such inhibitors often involves the fusion of an imidazole (B134444) ring to the pyrazine core, creating a bicyclic system with enhanced structural rigidity and specific spatial orientation of substituents.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of molecules derived from the this compound scaffold is highly dependent on the nature of the substituents at its three key positions. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Impact of Substitutions at the Amino Group

The primary amino group at the 2-position of the pyrazine ring is a critical handle for derivatization. In the context of kinase inhibitors, this amino group is often a key component in forming a fused heterocyclic system, such as an imidazopyrazine. The nitrogen of this amino group can also participate in crucial hydrogen bonding interactions with the target protein.

SAR studies on related imidazo[1,5-a]pyrazine-based Bruton's tyrosine kinase (BTK) inhibitors have shown that the 8-amino group of the fused ring system, which originates from the 2-amino group of the initial pyrazine, forms a key hydrogen bond with the hinge region of the kinase. nih.gov Modification of this amino group, for instance by acylation or alkylation, can significantly impact the binding affinity and inhibitory potency. The nature of the substituent introduced can influence steric hindrance, electronic properties, and the ability to form additional interactions in the binding pocket.

Modification at Amino Group Observed Effect on Activity Reference
Formation of Imidazopyrazine RingEssential for creating a rigid scaffold for kinase inhibition. google.com
Acylation of the Amino GroupCan modulate binding affinity and selectivity. nih.gov
Alkylation of the Amino GroupMay alter steric and electronic properties, impacting potency. nih.gov

Influence of Modifications at the Methoxy Group

The methoxy group at the 6-position of the pyrazine ring is an important modulator of the electronic properties of the scaffold and can also be involved in direct interactions with the biological target. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.

Modification at Methoxy Group Potential Impact on Activity Reference
Demethylation to HydroxylCan alter binding mode and metabolic stability. nih.gov
Replacement with other Alkoxy GroupsModulates lipophilicity and steric bulk. nih.gov
Bioisosteric ReplacementCan improve metabolic stability and binding interactions. nih.gov

Role of Halogen Substitution (Chloro Group)

Furthermore, the chloro group is a strong electron-withdrawing group, which can modulate the electronic distribution within the pyrazine ring and influence the reactivity of other functional groups. In many kinase inhibitors, the presence of a chlorine atom at a specific position is crucial for achieving high potency and selectivity. For example, in a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, a chloro substituent was found to be important for potent Aurora-A kinase inhibition. researchgate.net

Modification at Chloro Group Potential Impact on Activity Reference
Halogen BondingCan enhance binding affinity to the target protein. researchgate.net
Electronic EffectsModulates the electronic properties of the pyrazine ring. researchgate.net
Replacement with other HalogensCan fine-tune binding interactions and physicochemical properties. nih.gov

Rational Design and Combinatorial Chemistry Approaches

The well-defined structure-activity relationships of derivatives of this compound make this scaffold highly amenable to rational drug design and combinatorial chemistry approaches. By systematically varying the substituents at the amino, methoxy, and chloro positions, large libraries of compounds can be generated and screened for biological activity.

Computational modeling and structure-based drug design are powerful tools that can be employed to guide the synthesis of new analogs. nih.gov By docking virtual libraries of compounds based on the this compound scaffold into the active site of a target kinase, researchers can predict which modifications are most likely to enhance binding affinity and selectivity. This in silico screening can help to prioritize synthetic efforts and increase the efficiency of the drug discovery process.

Combinatorial chemistry techniques, where building blocks are systematically combined in a high-throughput manner, can be used to rapidly generate a diverse range of derivatives. The reactivity of the amino and chloro groups on the pyrazine ring makes it well-suited for such parallel synthesis approaches, enabling the exploration of a vast chemical space around this privileged scaffold.

Target Identification and Mechanism of Action Studies of Derived Bioactive Compounds

Recent research and patent literature have highlighted the utility of this compound as a key building block in the creation of new antibacterial agents. The primary biological targets for compounds derived from this scaffold have been identified as bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they are critically involved in DNA replication, repair, and recombination.

The mechanism of action of these derived compounds is the inhibition of these topoisomerases. By binding to the enzyme-DNA complex, they stabilize the transient double-strand breaks generated by the enzymes, leading to a lethal accumulation of these breaks and ultimately bacterial cell death. This dual-targeting approach, inhibiting both DNA gyrase and topoisomerase IV, is a significant strategy in overcoming the challenge of antibiotic resistance. nih.gov

A key advantage of targeting these enzymes is their presence in bacteria and absence in a similar form in humans, which provides a window for selective toxicity against bacterial pathogens. The development of novel inhibitors for these targets is a crucial area of research in the ongoing effort to combat multidrug-resistant bacteria.

Below is a table summarizing the target and mechanism of action for antibacterial agents developed using the this compound scaffold, as described in recent patent filings.

Derived Compound Class Identified Target(s) Proposed Mechanism of Action Therapeutic Goal
Novel Heterocyclic CompoundsBacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)Inhibition of enzyme activity, leading to stabilization of DNA cleavage complexes and bacterial cell death.Overcoming bacterial resistance to existing antibiotics.

Preclinical Development Considerations for Derived Candidates

Following the identification of a promising bioactive compound, a rigorous preclinical development phase is necessary to evaluate its potential as a therapeutic agent. This stage involves a comprehensive assessment of the compound's pharmacological and toxicological properties before it can be considered for human clinical trials. While specific preclinical data for compounds derived directly from this compound are not extensively available in the public domain, the general considerations for antibacterial drug candidates are well-established.

Pharmacokinetics: The pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of a drug's efficacy and safety. For antibacterial agents, it is essential that the compound can achieve and maintain effective concentrations at the site of infection. Preclinical studies would typically involve in vitro assays and in vivo animal models to determine parameters such as bioavailability, plasma protein binding, tissue distribution, metabolic stability, and routes of elimination.

Toxicology: A thorough toxicological evaluation is paramount to identify any potential adverse effects. This includes acute, sub-chronic, and chronic toxicity studies in various animal models. Specific assessments would focus on organ toxicity (e.g., hepatotoxicity, nephrotoxicity), genotoxicity, carcinogenicity, and reproductive toxicity. For antibacterial agents, it is also important to assess their potential to disrupt the normal human microbiome.

Efficacy in Animal Models: In vivo efficacy studies are conducted in animal models of infection to demonstrate that the compound can effectively treat the targeted bacterial infection. These studies help to establish a dose-response relationship and provide crucial information for determining the potential therapeutic dose in humans.

Due to the limited publicly available preclinical data for specific drug candidates derived from this compound, a detailed data table on their preclinical properties cannot be provided at this time. The development of any new antibacterial agent would necessitate a comprehensive preclinical program as outlined above to ensure its safety and efficacy before advancing to clinical trials.

Future Directions and Research Challenges for 3 Chloro 6 Methoxypyrazin 2 Amine

Exploration of Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes to 3-Chloro-6-methoxypyrazin-2-amine and its analogs is a primary area for future research. Current synthetic strategies often rely on multi-step processes that may suffer from limitations in yield, scalability, and the use of hazardous reagents. Future research should target the development of more streamlined and efficient synthetic protocols.

Key research objectives include:

Catalytic Approaches: Exploring modern catalytic systems, such as palladium- or copper-catalyzed C-N and C-O bond-forming reactions, to construct the substituted pyrazine (B50134) core. These methods often offer milder reaction conditions and higher functional group tolerance compared to classical methods. orgsyn.org

Continuous Flow Synthesis: Adapting or developing new synthetic routes amenable to continuous flow processing. Flow chemistry can offer significant advantages in terms of safety, reproducibility, and scalability, particularly for reactions involving hazardous intermediates or exothermic processes.

Research FocusPotential MethodologyDesired Outcome
Increased EfficiencyOne-pot multi-reaction sequencesReduced number of isolation steps, higher overall yield
Novel Bond FormationsC-H activation/functionalizationDirect synthesis from simpler pyrazine precursors
ScalabilityContinuous flow synthesisSafe and efficient large-scale production

Expansion of Reactivity Profiles for Diverse Derivatization

The inherent functionality of this compound provides multiple handles for chemical modification. A significant research challenge is to fully map its reactivity and exploit it for the synthesis of diverse molecular libraries. The chlorine atom, the amino group, and the pyrazine ring itself are all potential sites for derivatization.

Future research should focus on:

Cross-Coupling Reactions: Systematically exploring the utility of the C-Cl bond in various palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This would enable the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the chloride with a variety of nucleophiles (O, N, S-based) to generate a broad spectrum of derivatives. The electronic nature of the pyrazine ring facilitates such reactions.

Amino Group Functionalization: Expanding the range of reactions involving the 2-amino group, such as acylation, sulfonylation, and reductive amination, to introduce diverse side chains that can modulate the compound's physicochemical properties.

Ring Functionalization: Exploring methods for the direct functionalization of the pyrazine ring's C-H bonds, which remains a significant challenge in heterocyclic chemistry.

Target SiteReaction TypePotential New Functionality
C-ClSuzuki CouplingAryl, Heteroaryl
C-ClSonogashira CouplingAlkynyl
C-ClBuchwald-Hartwig AminationSubstituted Amines
-NH2AcylationAmides
-NH2SulfonylationSulfonamides

Advanced Mechanistic Investigations of Key Transformations

A deeper, mechanistic understanding of the key synthetic transformations involving this compound is crucial for reaction optimization and the rational design of new synthetic routes. While many reactions on similar heterocyclic systems are known, detailed mechanistic studies on this specific substrate are lacking.

Future research challenges include:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates for key derivatization reactions. This can provide insights into regioselectivity and reactivity that are difficult to obtain experimentally.

Kinetic Studies: Performing detailed kinetic analysis of important transformations, such as cross-coupling and SNAr reactions, to elucidate the reaction order, rate-determining steps, and the influence of catalysts, ligands, and reaction conditions.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR, Raman) to identify and characterize reactive intermediates, which can help to confirm or refute proposed reaction mechanisms.

Application in Emerging Areas of Chemical Biology

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting its potential as a scaffold in drug discovery and chemical biology. mdpi.comnih.gov Future research should aim to explore its utility in these emerging areas.

Potential applications and research directions include:

Fragment-Based Drug Discovery (FBDD): Utilizing the compound as a fragment for screening against various biological targets. Its relatively low molecular weight and multiple points for diversification make it an ideal starting point for FBDD campaigns.

Development of Chemical Probes: Derivatizing the scaffold to create chemical probes for studying biological pathways or validating drug targets. For instance, incorporating reporter tags or photo-crosslinking groups could be explored.

Scaffold for Kinase Inhibitors: The aminopyrazine core is a known hinge-binding motif in many kinase inhibitors. Exploring derivatives of this compound for their potential as inhibitors of specific kinases is a promising avenue. researchgate.net

Agrochemical Research: Investigating the potential of derivatives as novel herbicides or pesticides, as substituted pyrazines and related heterocycles have shown promise in this area. mdpi.com

Development of Sustainable and Eco-Friendly Synthetic Processes

In line with the growing emphasis on green chemistry, a significant future challenge is the development of sustainable and environmentally benign synthetic processes for this compound and its derivatives. google.com

Key areas for improvement and research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol (B145695), or supercritical fluids.

Catalyst Recycling: Developing methodologies that allow for the efficient recovery and reuse of expensive and often toxic heavy metal catalysts used in cross-coupling reactions.

Energy Efficiency: Exploring reaction conditions that require less energy input, such as microwave-assisted synthesis or reactions that proceed efficiently at ambient temperature.

Green Chemistry PrincipleResearch ObjectiveExample Approach
Waste PreventionImprove atom economyDevelop addition reactions instead of substitution reactions
Safer SolventsReduce use of chlorinated solventsInvestigate synthesis in aqueous media or bio-based solvents
CatalysisMinimize metal wasteDevelop heterogeneous catalysts or methods for catalyst recycling
Energy EfficiencyLower reaction temperaturesScreen for highly active catalysts that work at room temperature

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-6-methoxypyrazin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting chlorine in 3,6-dichloropyrazin-2-amine with methoxy groups under basic conditions (e.g., NaOMe/MeOH) . Optimization involves controlling temperature (60–80°C), solvent polarity (DMF or DMSO), and stoichiometric ratios. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is used for purification .
Synthesis Method Key Parameters Yield Range
Nucleophilic SubstitutionNaOMe, 70°C, DMF60–75%
Coupling ReactionEDCI, triethylamine, RT50–65%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/water), and data collected at 295 K. SHELX programs (e.g., SHELXL) refine the structure, resolving bond lengths/angles and confirming substituent positions . Complementary techniques like 1^1H/13^13C NMR and FT-IR validate functional groups (e.g., NH2_2 at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during substitution reactions in pyrazine derivatives like this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution. For example, chlorine at C3 is more electrophilic than C6 due to resonance effects. Experimental validation uses competitive reactions with controlled nucleophiles (e.g., comparing methoxy vs. amino substitution) .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. MS) for this compound derivatives?

  • Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or impurities. Strategies:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • High-resolution MS to confirm molecular ions.
  • HPLC purification to isolate isomers/impurities before analysis .

Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the pyrazine ring for coupling. Optimize using Pd catalysts (e.g., Pd(PPh3_3)4_4), boronic acids in THF/H2_2O, and K2_2CO3_3 as base. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
Catalyst Solvent System Conversion Rate
Pd(PPh3_3)4_4THF/H2_2O (3:1)85–90%
Pd(OAc)2_2DME/H2_2O (4:1)70–75%

Q. What are the best practices for crystallizing this compound to obtain high-quality crystals for SC-XRD?

  • Methodological Answer : Use solvent diffusion (layering hexane over a saturated ethanol solution). Maintain slow evaporation (0.5 mL/day) at 4°C. Additive screening (e.g., 1% DMSO) improves crystal morphology. SHELXD/SHELXE resolve phase problems in twinned crystals .

Data Analysis and Application Questions

Q. How can computational tools predict the bioactivity of this compound analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against target enzymes (e.g., kinases). QSAR models correlate substituent properties (Hammett σ, logP) with IC50_{50} values. Validate predictions via enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .

Q. What analytical techniques differentiate between polymorphs of this compound?

  • Methodological Answer :

  • PXRD identifies distinct diffraction patterns.
  • DSC/TGA detects thermal transitions (melting points, decomposition).
  • Raman spectroscopy resolves lattice vibrations unique to each polymorph .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.